molecular formula C9H8F4S B6322437 (Tetrafluoroethylthiomethyl)benzene CAS No. 68409-05-2

(Tetrafluoroethylthiomethyl)benzene

Cat. No.: B6322437
CAS No.: 68409-05-2
M. Wt: 224.22 g/mol
InChI Key: KTSUNBDQRGOBMZ-UHFFFAOYSA-N
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Description

It has the molecular formula C9H8F4S and a molecular weight of 224.22 g/mol. This compound is characterized by the presence of a tetrafluoroethylthiomethyl group attached to a benzene ring, making it a unique and interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tetrafluoroethylthiomethyl)benzene typically involves the introduction of a tetrafluoroethylthiomethyl group to a benzene ring. One common method is through the reaction of benzyl chloride with tetrafluoroethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Tetrafluoroethylthiomethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a simpler hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

(Tetrafluoroethylthiomethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of (Tetrafluoroethylthiomethyl)benzene involves its interaction with various molecular targets. The tetrafluoroethylthiomethyl group can participate in electron transfer reactions, influencing the reactivity of the benzene ring. The sulfur atom in the thioether group can form coordination complexes with metal ions, affecting the compound’s behavior in catalytic processes .

Comparison with Similar Compounds

    (Trifluoromethyl)benzene: Similar in structure but with one less fluorine atom.

    (Pentafluoroethyl)benzene: Contains one additional fluorine atom compared to (Tetrafluoroethylthiomethyl)benzene.

    (Methylthio)benzene: Lacks the fluorine atoms present in this compound.

Uniqueness: this compound is unique due to the presence of the tetrafluoroethylthiomethyl group, which imparts distinct electronic and steric properties. These properties make it a valuable compound for studying the effects of fluorine and sulfur substitution on aromatic systems .

Properties

IUPAC Name

1,1,2,2-tetrafluoroethylsulfanylmethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSUNBDQRGOBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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